molecular formula C8H6BrN3 B3263537 1-(3-bromophenyl)-1H-1,2,4-triazole CAS No. 375857-96-8

1-(3-bromophenyl)-1H-1,2,4-triazole

Cat. No. B3263537
CAS RN: 375857-96-8
M. Wt: 224.06 g/mol
InChI Key: YJQBLWWHFYAXRA-UHFFFAOYSA-N
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Description

1-(3-bromophenyl)-1H-1,2,4-triazole is a chemical compound that belongs to the class of triazole derivatives. It has garnered significant attention from the scientific community due to its potential applications in various fields, including medicinal chemistry, agriculture, and material science.

Scientific Research Applications

Biological Activity and Medicinal Applications

1,2,4-triazole derivatives, including compounds similar to 1-(3-bromophenyl)-1H-1,2,4-triazole, exhibit a broad range of biological activities. These activities include anti-inflammatory, antiviral, antitumor, and immunostimulating effects. Due to these properties, they have found applications in the pharmaceutical industry, agriculture, and veterinary medicine (Safonov & Nevmyvaka, 2020). Additionally, these compounds have shown potent antimicrobial and antifungal properties. For instance, certain 1,2,4-triazole derivatives have demonstrated more effective antimicrobial activities against specific microorganisms than standard treatments (Zhao et al., 2012).

Synthesis and Chemical Properties

In recent studies, novel 1,2,4-triazole derivatives have been synthesized and characterized. This includes 3-(2-bromophenyl)-4-substituted-1H-1,2,4-triazole-5(4H)-thiones and their derivatives (Safonov & Panasenko, 2022). The structural properties of these compounds have been confirmed using elemental analysis, NMR, and mass spectral analysis. These findings are crucial for understanding the potential applications of 1,2,4-triazole derivatives in various fields.

Veterinary and Agricultural Uses

1,2,4-triazole derivatives have also been studied for their potential use in veterinary medicine. A study focused on the morphological composition of the blood of animals treated with a drug containing 1,2,4-triazole derivatives showed positive changes in the clinical status of the animals, indicating the potential of these compounds in animal health (Ohloblina et al., 2022). Moreover, the application of 1,2,4-triazole derivatives in agriculture, particularly as antimicrobial agents, highlights their versatility in different domains.

Mechanism of Action

Target of Action

Similar compounds have been known to target proteins like mitogen-activated protein kinase 10 .

Mode of Action

The exact mode of action of 1-(3-bromophenyl)-1H-1,2,4-triazole is not well-documented. It’s likely that it interacts with its targets, leading to changes in the cellular processes. More research is needed to elucidate the precise interactions and resulting changes .

Biochemical Pathways

The metabolites of similar compounds have been found to undergo phase-i of demethylation, dehydrogenation, and epoxidation, and phase ii of glucuronide and sulfate metabolites .

properties

IUPAC Name

1-(3-bromophenyl)-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3/c9-7-2-1-3-8(4-7)12-6-10-5-11-12/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJQBLWWHFYAXRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)N2C=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A suspension of 3-bromophenylhydrazine hydrochloride (3.78 g, 17 mmol) in formamide (15 ml) was heated at 140° C. for 16 h. The reaction mixture was cooled to ambient temperature, diluted into dichloromethane (100 ml) and washed with water (2×100 ml). The organic phase was dried over anhydrous magnesium sulfate, filtered and evaporated to dryness to give 1-(3-bromophenyl)-1H-[1,2,4]triazole (3.44 g) as a tan solid: δH (400 MHz, CDCl3) 8.57 (1H, s), 8.11 (1H, s), 7.90 (1H, t, J 2), 7.62-7.64 (1H, m), 7.53-7.55 (1H, m), 7.38 (1H, t, J 8).
Quantity
3.78 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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